Cas no 24570-01-2 (11-Epiprostaglandin E1)

11-Epiprostaglandin E1 structure
11-Epiprostaglandin E1 structure
Product name:11-Epiprostaglandin E1
CAS No:24570-01-2
MF:C20H34O5
MW:354.48096704483
MDL:MFCD00135207
CID:287909
PubChem ID:5283098

11-Epiprostaglandin E1 Chemical and Physical Properties

Names and Identifiers

    • Prost-13-en-1-oic acid,11,15-dihydroxy-9-oxo-, (11b,13E,15S)- (9CI)
    • 11β-Prostaglandin E1
    • 11-epi-PGE1
    • 11-Epiprostaglandin E1
    • 9-oxo-11S,15S-dihydroxy-13E-prostaenoic acid
    • AC1NR1IQ
    • Alprostadil impurity E [EP]
    • Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, (11beta,13E,15S)-
    • Prostaglandin E(1)
    • prostaglandin-E1
    • UNII-U0DO49Q8Y4
    • DTXSID401347932
    • 9-Oxo-11.beta.,15S-dihydroxyprost-13E-en-1-oic acid
    • Q27290518
    • PROST-13-EN-1-OIC ACID, 11,15-DIHYDROXY-9-OXO-, (11.BETA.,13E,15S)-
    • SR-01000946398-1
    • 11 beta -Prostaglandin E1
    • 11beta-Prostaglandin E1
    • CHEBI:192604
    • ALPROSTADIL IMPURITY E [EP IMPURITY]
    • SR-01000946398
    • SCHEMBL23352620
    • HMS3648B05
    • 7-((1R,2R,3S)-3-Hydroxy-2-((1E,3S)-3-hydroxyoct-1-enyl)-5-oxocyclopentyl)heptanoic acid
    • 24570-01-2
    • LMFA03010106
    • GMVPRGQOIOIIMI-FZYGRIMQSA-N
    • 7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
    • 11-beta-PGE1
    • 11-beta-Prostaglandin E1
    • J-015574
    • 7-((1R,2R,3S)-3-hydroxy-2-((S,E)-3-hydroxyoct-1-enyl)-5-oxocyclopentyl)heptanoic acid
    • 11.beta.-Prostaglandin E1
    • U0DO49Q8Y4
    • 7-[(1R, 2R, 3S)-3-hydroxy-2-[(E, 3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
    • PD021211
    • CS-0105835
    • HY-130226
    • 11-Epiprostaglandin E1; Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, (11ss,13E,15S)- (9CI); Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-1-octenyl)-5-oxo-, stereoisomer (8CI); 11-Epiprostaglandin E1; 11-epi-PGE1; 7-[(1R,2R,3S)-3-Hydroxy-2-[(1E,3S)-3-hydroxyoct-1-enyl]-5-
    • MDL: MFCD00135207
    • Inchi: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1
    • InChI Key: GMVPRGQOIOIIMI-FZYGRIMQSA-N
    • SMILES: CCCCC[C@@H](/C=C/[C@@H]1[C@@H](CCCCCCC(=O)O)C(=O)C[C@@H]1O)O

Computed Properties

  • Exact Mass: 354.24062418g/mol
  • Monoisotopic Mass: 354.24062418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 13
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.8Ų
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 529.3±50.0 °C at 760 mmHg
  • PSA: 94.83000
  • LogP: 3.47510
  • Vapor Pressure: 0.0±3.2 mmHg at 25°C

11-Epiprostaglandin E1 Security Information

11-Epiprostaglandin E1 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E588642-10mg
11-Epiprostaglandin E1
24570-01-2
10mg
$4570.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21476-1mg
11β-Prostaglandin E1
24570-01-2 98%
1mg
¥916.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21476-10mg
11β-Prostaglandin E1
24570-01-2 98%
10mg
¥6644.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21476-5mg
11β-Prostaglandin E1
24570-01-2 98%
5mg
¥3991.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-204977-1mg
11β-Prostaglandin E1,
24570-01-2
1mg
¥903.00 2023-09-05
TRC
E588642-1mg
11-Epiprostaglandin E1
24570-01-2
1mg
$626.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-204977-1 mg
11β-Prostaglandin E1,
24570-01-2
1mg
¥903.00 2023-07-11
TRC
E588642-2.5mg
11-Epiprostaglandin E1
24570-01-2
2.5mg
$1303.00 2023-05-18
1PlusChem
1P00BCMW-1mg
11BETA-PROSTAGLANDIN E1
24570-01-2 ≥95%
1mg
$126.00 2025-02-25
1PlusChem
1P00BCMW-5mg
11BETA-PROSTAGLANDIN E1
24570-01-2 ≥95%
5mg
$445.00 2025-02-25

Additional information on 11-Epiprostaglandin E1

Chemical and Biological Profile of 11-Epiprostaglandin E1 (CAS No. 24570-01-2)

11-Epiprostaglandin E1, identified by the Chemical Abstracts Service Number (CAS No.) 24570-01-2, is a synthetic analog of prostaglandin E1 (PGE1) with significant pharmacological applications. As a derivative of the natural prostaglandins, it exhibits potent biological activities primarily related to vasodilation, smooth muscle relaxation, and modulation of inflammatory responses. This compound has garnered considerable attention in recent years due to its potential therapeutic benefits in various medical conditions.

The structure of 11-Epiprostaglandin E1 features a cyclopentane ring system with multiple hydroxyl and carboxyl functional groups, which are critical for its interaction with prostaglandin receptors. Specifically, the epimerization at the 11-position enhances its stability and bioavailability compared to native PGE1. This modification allows for prolonged half-life and improved pharmacokinetic properties, making it a promising candidate for clinical use.

In recent years, research on 11-Epiprostaglandin E1 has focused on its role in cardiovascular and pulmonary diseases. Studies have demonstrated that this compound can effectively reduce pulmonary artery pressure in patients with pulmonary hypertension by selectively binding to EP receptors on smooth muscle cells. The vasodilatory effects are particularly notable in the pulmonary circulation, where it helps to alleviate symptoms associated with increased vascular resistance.

Moreover, 11-Epiprostaglandin E1 has been investigated for its anti-inflammatory properties. Prostaglandins, including analogs like 11-Epiprostaglandin E1, are known to modulate immune responses by interacting with EP receptors on immune cells. Emerging research suggests that this compound may have therapeutic potential in autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. By inhibiting pro-inflammatory cytokine production and promoting resolution of inflammation, 11-Epiprostaglandin E1 could offer a novel approach to managing chronic inflammatory conditions.

The pharmacological profile of 11-Epiprostaglandin E1 also includes its effects on gastrointestinal motility. Prostaglandins play a crucial role in regulating gut function, and synthetic analogs like 11-Epiprostaglandin E1 have been used to treat conditions such as irritable bowel syndrome (IBS) and peptic ulcers. Clinical trials have shown that 11-Epiprostaglandin E1 can reduce gastric acid secretion and improve gastrointestinal transit, providing relief for patients suffering from these conditions.

Recent advancements in drug delivery systems have further enhanced the therapeutic potential of 11-Epiprostaglandin E1. Nanoparticle formulations and transdermal gels have been developed to improve bioavailability and reduce systemic side effects. These innovations are particularly relevant for chronic treatments where long-term compliance is essential. For instance, transdermal delivery systems allow for sustained release of the compound, minimizing the need for frequent dosing and improving patient convenience.

Another area of interest is the use of 11-Epiprostaglandin E1 in reproductive health. Prostaglandins are involved in uterine contractility during labor, and synthetic analogs have been used to induce labor or manage postpartum hemorrhage. Research indicates that 11-Epiprostaglandin E1 can selectively enhance uterine tone without causing excessive vasoconstriction, making it a safer option compared to traditional prostaglandins.

The safety profile of 11-Epiprostaglandin E1 is another critical aspect that has been extensively studied. While generally well-tolerated, some side effects such as flushing, nausea, and diarrhea have been reported. However, these are often mild and transient. Long-term studies are ongoing to evaluate the compound's safety in diverse populations, including elderly patients and those with comorbidities.

In conclusion, 11-Epiprostaglandin E1 (CAS No. 24570-01-2) is a versatile compound with broad therapeutic applications. Its ability to modulate vascular tone, inflammation, gastrointestinal motility, and reproductive functions makes it a valuable tool in modern medicine. With ongoing research exploring novel formulations and applications, the future prospects for this compound remain promising.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd